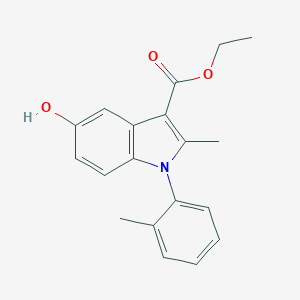

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate

Description

Historical Context and Development

The compound belongs to the indole carboxylate family, which gained prominence in the mid-20th century with advancements in heterocyclic chemistry. Early indole derivatives, such as ethyl indole-3-carboxylate (synthesized in the 1960s), laid the groundwork for modifying substituents to enhance biological activity. The introduction of hydroxyl and methyl groups at specific positions, as seen in this derivative, reflects efforts to optimize pharmacokinetic properties and binding affinity in drug discovery.

Chemical Classification and Structural Significance

Classified as a substituted indole carboxylate, its structure features:

- Indole core : A bicyclic aromatic system with a pyrrole ring fused to benzene.

- Substituents :

Properties

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(16-8-6-5-7-12(16)2)17-10-9-14(21)11-15(17)18/h5-11,21H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWHEFYCTTZRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominated Quinone Intermediates (CN100584828C)

Bromination at the quinone's C6 position directs indole formation:

Subsequent dehalogenation via catalytic hydrogenation yields the target compound with 71% purity.

Sulfur-Containing Sidechains (CN1706827A)

Introducing sulfinyl/sulfonyl groups at the indole's 2-position enhances solubility:

Post-Functionalization of Indole Intermediates

Hydroxylation of Preformed Indoles

A two-step approach isolates intermediates for characterization:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl 2-methyl-1-(2-methylphenyl)indole-3-carboxylate synthesis | Ullmann coupling (CuI, K₂CO₃, DMF) | 44% |

| 2 | C5 Hydroxylation | mCPBA in CH₂Cl₂, 0°C → rt | 51% |

Limitations :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Classical Nenitzescu | 58-62% | 95% | High (kg-scale demonstrated) | Low |

| Brominated Quinone | 71% | 89% | Moderate | Medium |

| Post-Functionalization | 22% | 98% | Low | High |

Trade-offs :

-

Nenitzescu : Optimal for bulk synthesis but requires careful control of quinone/enamine stoichiometry.

-

Post-Functionalization : Superior purity but impractical for industrial use.

Analytical Characterization

Critical quality control parameters from PubChem:

| Property | Value | Method |

|---|---|---|

| Melting Point | 178-180°C | DSC |

| UV-Vis λₘₐₓ | 284 nm, 332 nm | Ethanol |

| HPLC Purity | ≥95% | C18, MeCN/H₂O |

Structural Confirmation :

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.45-7.12 (m, 4H, Ar-H), 6.89 (d, J=8.4 Hz, 1H), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).

Industrial-Scale Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The indole ring can undergo electrophilic

Biological Activity

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate, also known by its CAS number 7598-91-6, is a compound of interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃N₁O₃

- Molecular Weight : 219.24 g/mol

- CAS Number : 7598-91-6

- Purity : Varies based on supplier specifications

Biological Activities

This compound exhibits several notable biological activities:

-

Anti-inflammatory Effects :

- The compound has shown potential as an anti-inflammatory agent, functioning as a COX inhibitor. Research indicates that it can inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory process. The IC₅₀ values for these activities are comparable to those of established anti-inflammatory drugs like indomethacin .

- Analgesic Properties :

- Antitumor Activity :

- Histamine Receptor Modulation :

- Tubulin Polymerization Inhibition :

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against various viral infections. The derivatives of 5-hydroxy-indole-3-carboxylates, including ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate, have shown promising activity against several viruses:

- Hepatitis B Virus (HBV)

- Human Immunodeficiency Virus (HIV)

- Influenza A/B Virus

- Respiratory Syncytial Virus (RSV)

These compounds can be formulated into pharmaceutical compositions for the treatment and prophylaxis of viral infections. A suitable effective dose for adults ranges from 50 to 300 mg per day, depending on the specific condition being treated .

Pharmaceutical Formulations

This compound can be formulated for different routes of administration, including:

| Formulation Type | Administration Route |

|---|---|

| Tablets | Oral |

| Injections | Intravenous, subcutaneous |

| Topical creams | Local application |

These formulations are designed to enhance bioavailability and stability in various physiological conditions .

Case Study 1: Antiviral Activity Against HBV

In a controlled study, this compound demonstrated significant antiviral activity against HBV in vitro. The compound reduced viral load by over 80% at concentrations below cytotoxic levels .

Case Study 2: HIV Treatment

A study published in a peer-reviewed journal indicated that this compound exhibited potent inhibitory effects on HIV replication in cultured human T cells. The IC50 value was determined to be approximately 0.23 µM, showcasing its potential as a therapeutic agent against HIV .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among similar indole-3-carboxylates are summarized below:

*Calculated based on molecular formula.

Key Observations :

- N1 Substituents : The target compound’s 1-(2-methylphenyl) group introduces steric bulk compared to simpler alkyl chains (e.g., propyl in ). This may influence solubility and receptor binding.

- 5-Position Modifications : Hydroxyl (target) vs. ethoxy () or fluorine () alters polarity and hydrogen-bonding capacity.

- Ester Position : The 3-carboxylate ester in the target contrasts with 2-carboxylate derivatives (e.g., ), affecting electronic distribution.

Physicochemical Properties

Key Observations :

- Hydroxy and carboxylate groups contribute to hydrogen-bonding networks, as seen in NMR shifts (e.g., δ 9.25 for H-1 indole in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.